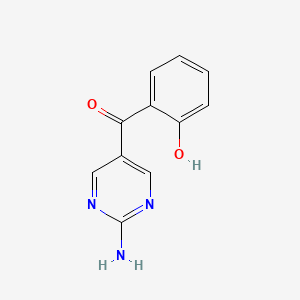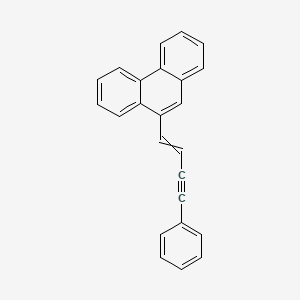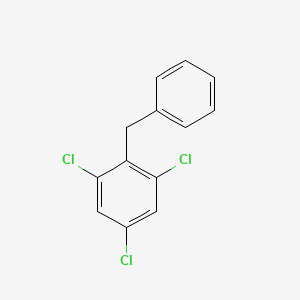
Benzyltrichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyltrichlorobenzene is an organic compound that consists of a benzene ring substituted with a benzyl group and three chlorine atoms. This compound is part of the broader class of chlorobenzenes, which are known for their various industrial and chemical applications. This compound is particularly notable for its unique chemical properties and reactivity, making it a subject of interest in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyltrichlorobenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation of trichlorobenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the chlorination of benzylbenzene using chlorine gas in the presence of a catalyst. This method allows for the controlled introduction of chlorine atoms to achieve the desired substitution pattern .
Análisis De Reacciones Químicas
Types of Reactions: Benzyltrichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Dichlorobenzylbenzene, monochlorobenzylbenzene.
Substitution: Hydroxybenzylbenzene, aminobenzylbenzene.
Propiedades
Número CAS |
65652-43-9 |
|---|---|
Fórmula molecular |
C13H9Cl3 |
Peso molecular |
271.6 g/mol |
Nombre IUPAC |
2-benzyl-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C13H9Cl3/c14-10-7-12(15)11(13(16)8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Clave InChI |
DFCHLMGRYVGFSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


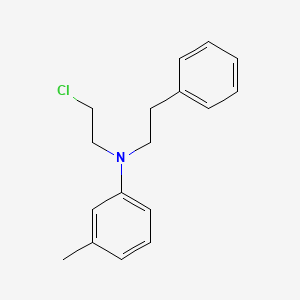
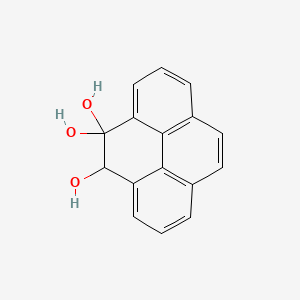
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
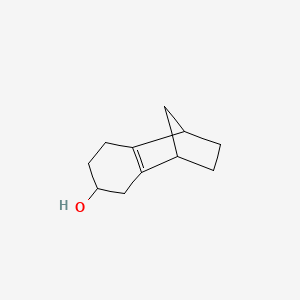

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
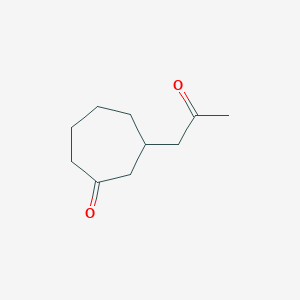
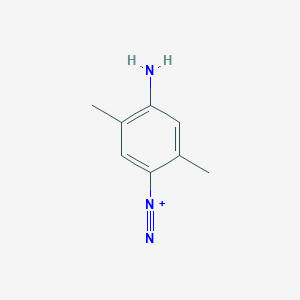
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
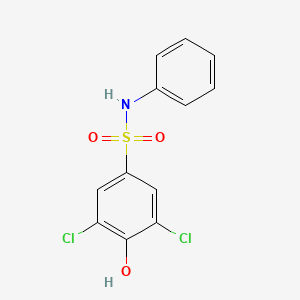
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
